molecular formula C8H14ClNO2S B7593506 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide

4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide

Cat. No. B7593506
M. Wt: 223.72 g/mol
InChI Key: VEAFZWQAXQIGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide, also known as Cloquintocet-mexyl, is a herbicide that is widely used in agriculture. It belongs to the family of thiazinane herbicides and is used to control the growth of weeds in crops such as wheat, barley, and oats. Cloquintocet-mexyl is known for its high efficacy and low toxicity, making it a popular choice among farmers.

Mechanism of Action

4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl works by inhibiting the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. The herbicide is highly selective for plants and has little to no effect on non-target organisms.
Biochemical and Physiological Effects:
This compound-mexyl has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition, this compound-mexyl has been shown to affect the growth and development of plants, as well as their photosynthetic activity.

Advantages and Limitations for Lab Experiments

4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl has a number of advantages for use in lab experiments. It is highly effective at controlling weed growth, making it a useful tool for researchers studying plant physiology and ecology. In addition, its low toxicity and selectivity for plants make it a safe and reliable herbicide for use in lab experiments. However, the complex synthesis process and high cost of the herbicide may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl. One area of interest is the development of new herbicides based on the thiazinane scaffold. Researchers are also interested in exploring the potential of this compound-mexyl as a drug candidate for the treatment of certain diseases. In addition, there is ongoing research into the ecological impact of herbicides on non-target organisms, which may inform the development of more sustainable agricultural practices.

Synthesis Methods

The synthesis of 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl involves the reaction of 2-chloroacrylonitrile with methylamine, followed by the addition of sulfur to form the thiazinane ring. The resulting compound is then oxidized to form the 1,1-dioxide derivative. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl has been extensively studied for its use as a herbicide in agriculture. It is known to be effective against a wide range of weed species and has been shown to have a low impact on non-target organisms. In addition to its use as a herbicide, this compound-mexyl has also been studied for its potential as a drug candidate for the treatment of certain diseases.

properties

IUPAC Name

4-(2-chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2S/c1-7(9)5-10-3-4-13(11,12)6-8(10)2/h8H,1,3-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAFZWQAXQIGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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